Cas no 915924-93-5 (6-Oxo-1-propylpiperidine-3-carboxylic acid)

6-Oxo-1-propylpiperidine-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a piperidine backbone with a propyl substitution at the nitrogen position and a keto group at the 6-position. This compound is of interest in pharmaceutical and organic synthesis due to its structural versatility, serving as a potential intermediate for the development of bioactive molecules. The presence of both a carboxylic acid and a keto group allows for further functionalization, enabling applications in medicinal chemistry, such as the synthesis of enzyme inhibitors or receptor modulators. Its well-defined structure and reactivity make it a valuable building block for research and drug discovery efforts.
6-Oxo-1-propylpiperidine-3-carboxylic acid structure
915924-93-5 structure
Product Name:6-Oxo-1-propylpiperidine-3-carboxylic acid
CAS No:915924-93-5
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD08691592
CID:876722
PubChem ID:44827689
Update Time:2025-05-20

6-Oxo-1-propylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Oxo-1-propylpiperidine-3-carboxylic acid
    • 6-oxo-1-propylpiperidine-3-carboxylic acid(SALTDATA: FREE)
    • AKOS011497848
    • BS-38565
    • 6-OXO-1-PROPYLPIPERIDINE-3-CARBOXYLICACID
    • SB42605
    • DTXSID20660746
    • CHEMBRDG-BB 4015795
    • 6-Oxo-1-propyl-3-piperidinecarboxylic acid
    • 915924-93-5
    • MFCD08691592
    • MDL: MFCD08691592
    • Inchi: 1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13)
    • InChI Key: CJXIDYRIXNBPBI-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C(=O)O)CN1CCC

Computed Properties

  • Exact Mass: 185.10500
  • Monoisotopic Mass: 185.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6A^2
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.155
  • Boiling Point: 378.5°C at 760 mmHg
  • Flash Point: 182.7°C
  • Refractive Index: 1.495
  • PSA: 57.61000
  • LogP: 0.65750

6-Oxo-1-propylpiperidine-3-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Oxo-1-propylpiperidine-3-carboxylic acid

Introduction to 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS No. 915924-93-5)

6-Oxo-1-propylpiperidine-3-carboxylic acid, identified by the chemical compound code CAS No. 915924-93-5, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its piperidine core structure, has garnered attention due to its versatile applications in the synthesis of bioactive molecules. The unique arrangement of functional groups within its molecular framework makes it a valuable building block for the development of novel therapeutic agents.

The structural motif of 6-Oxo-1-propylpiperidine-3-carboxylic acid consists of a piperidine ring substituted with an oxo group at the 6-position and a propyl chain at the 1-position, with a carboxylic acid moiety at the 3-position. This configuration imparts distinct chemical properties that facilitate its role in medicinal chemistry. The presence of the oxo group enhances electrophilicity, making it susceptible to nucleophilic attacks, while the propyl side chain contributes to lipophilicity, influencing solubility and membrane permeability.

In recent years, 6-Oxo-1-propylpiperidine-3-carboxylic acid has been extensively studied for its potential in drug discovery. Its scaffold has been incorporated into various pharmacophores, demonstrating efficacy in modulating biological pathways relevant to neurological disorders, infectious diseases, and inflammatory conditions. The compound’s ability to serve as a precursor for more complex molecules has positioned it as a cornerstone in synthetic organic chemistry.

One of the most compelling aspects of 6-Oxo-1-propylpiperidine-3-carboxylic acid is its utility in designing ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a pivotal role in cellular signal transduction, making them prime targets for therapeutic intervention. Researchers have leveraged the structural features of this compound to develop selective agonists and antagonists with potential applications in treating conditions such as depression, anxiety, and chronic pain.

Moreover, the synthesis of derivatives of 6-Oxo-1-propylpiperidine-3-carboxylic acid has led to the discovery of novel antimicrobial agents. The piperidine ring’s inherent ability to interact with bacterial enzymes has been exploited to create compounds that disrupt essential metabolic pathways in pathogens. Preliminary studies indicate that certain derivatives exhibit promising activity against multidrug-resistant strains, offering a ray of hope in addressing the growing challenge of antibiotic resistance.

The pharmaceutical industry has also explored 6-Oxo-1-propylpiperidine-3-carboxylic acid as a key intermediate in antiviral drug development. Its structural versatility allows for modifications that enhance binding affinity to viral proteases and polymerases. By fine-tuning the substituents on the piperidine core, researchers have generated lead compounds that demonstrate inhibitory effects against RNA viruses, including those responsible for influenza and hepatitis C.

Advances in computational chemistry have further accelerated the utilization of 6-Oxo-1-propylpiperidine-3-carboxylic acid in drug design. Molecular modeling techniques enable scientists to predict how modifications to its structure will influence biological activity. This high-throughput virtual screening approach has streamlined the process of identifying promising candidates for experimental validation, reducing both time and resource requirements.

The role of 6-Oxo-1-propylpiperidine-3-carboxylic acid extends beyond small-molecule drug development. Its derivatives have found applications in peptide mimetics, where they serve as scaffolds for creating bioactive peptides with improved stability and bioavailability. These peptidomimetics are being investigated for their potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

In conclusion, 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS No. 915924-93-5) represents a critical component in modern pharmaceutical research. Its unique structural attributes and functional groups make it an indispensable tool for synthesizing a wide array of bioactive molecules. As scientific understanding progresses, the applications of this compound are expected to expand, driving innovation across multiple therapeutic areas.

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